molecular formula C22H25NO4S B2516309 Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate CAS No. 1421458-20-9

Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate

Cat. No.: B2516309
CAS No.: 1421458-20-9
M. Wt: 399.51
InChI Key: SPOFVINIPLPTFK-UHFFFAOYSA-N
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Description

Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound with the molecular formula C22H25NO4S and a molecular weight of 399.51 g/mol. This compound features a piperidine ring, a methoxyphenyl group, and a benzoate ester, making it a molecule of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylthiomethyl chloride with piperidine, followed by the introduction of a benzoate ester group. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the benzoate ester can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields phenol derivatives, while reduction of the carbonyl group results in alcohol derivatives.

Scientific Research Applications

Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carbonyl)benzoate: shares structural similarities with other piperidine-based compounds and benzoate esters.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: is another compound with a methoxyphenyl group, but it differs in its amine functionality and overall structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-26-17-7-9-18(10-8-17)28-15-16-11-13-23(14-12-16)21(24)19-5-3-4-6-20(19)22(25)27-2/h3-10,16H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOFVINIPLPTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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